

An In-depth Technical Guide to 1-Bromo-2,2,5-trimethylhexane

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Compound of Interest

Compound Name: 1-Bromo-2,2,5-trimethylhexane

Cat. No.: B1528752

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CAS Number: 1466562-36-6

This technical guide provides a comprehensive overview of **1-Bromo-2,2,5-trimethylhexane**, a halogenated alkane of interest to researchers, scientists, and professionals in drug development and organic synthesis. This document details its physicochemical properties, outlines a detailed experimental protocol for its synthesis, and discusses its potential applications.

Physicochemical Properties

1-Bromo-2,2,5-trimethylhexane is a branched alkyl halide. While extensive experimental data for this specific compound is not widely available, its properties can be estimated based on data from its isomers and related compounds. The following tables summarize key physicochemical data.

Table 1: Physicochemical Properties of **1-Bromo-2,2,5-trimethylhexane** and Related Compounds

Property	1-Bromo-2,2,5-trimethylhexane	1-Bromo-3,5,5-trimethylhexane	2,2,5-Trimethylhexane
CAS Number	1466562-36-6[1]	50915-80-5[2]	3522-94-9[3]
Molecular Formula	C ₉ H ₁₉ Br[1]	C ₉ H ₁₉ Br[2]	C ₉ H ₂₀ [3]
Molecular Weight	207.15 g/mol [1][4]	207.15 g/mol [2]	128.26 g/mol [3]
Boiling Point	Not available	196.7 °C at 760 mmHg[5]	Not available
Density	Not available	1.086 g/cm ³ [5]	Not available
Refractive Index	Not available	1.451[5]	Not available
LogP (Octanol/Water Partition Coefficient)	4.4 (Predicted)[4]	3.84 (Predicted)[5]	Not available

Spectroscopic Data

While experimental spectra for **1-Bromo-2,2,5-trimethylhexane** are not readily available in public databases, predicted spectral data can provide valuable information for characterization.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for **1-Bromo-2,2,5-trimethylhexane**

¹ H NMR	Predicted Chemical Shift (ppm)	¹³ C NMR	Predicted Chemical Shift (ppm)
-CH ₂ Br	3.2 - 3.4	-CH ₂ Br	45 - 50
-CH(CH ₃) ₂	1.5 - 1.7	-C(CH ₃) ₂ -	35 - 40
-CH ₂ - (backbone)	1.2 - 1.6	-CH(CH ₃) ₂	30 - 35
-C(CH ₃) ₂ -	1.0 - 1.2	-CH ₂ - (backbone)	25 - 30
-CH(CH ₃) ₂	0.8 - 0.9	-C(CH ₃) ₂	20 - 25
-CH(CH ₃) ₂	20 - 25		

Note: These are estimated values and may differ from experimental results.

Synthesis of 1-Bromo-2,2,5-trimethylhexane

A plausible and common method for the synthesis of **1-Bromo-2,2,5-trimethylhexane** is the free-radical bromination of the parent alkane, 2,2,5-trimethylhexane. This method involves the initiation of a radical chain reaction, typically using light or a radical initiator.

Experimental Protocol: Free-Radical Bromination

Objective: To synthesize **1-Bromo-2,2,5-trimethylhexane** from 2,2,5-trimethylhexane.

Materials:

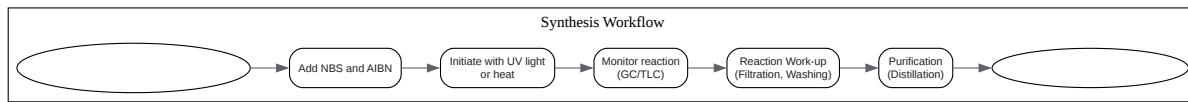
- 2,2,5-trimethylhexane
- N-Bromosuccinimide (NBS)
- Carbon tetrachloride (CCl_4) or other suitable inert solvent
- Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)
- Anhydrous sodium sulfate (Na_2SO_4)
- Saturated sodium bicarbonate solution ($NaHCO_3$)
- Saturated sodium chloride solution (brine)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 2,2,5-trimethylhexane (1.0 equivalent) in carbon tetrachloride.
- Addition of Reagents: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.
- Initiation: While stirring, irradiate the mixture with a UV lamp or heat to reflux to initiate the radical chain reaction.
- Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete when the starting alkane

is consumed.

- Work-up:
 - Cool the reaction mixture to room temperature.
 - Filter the mixture to remove succinimide.
 - Wash the filtrate with saturated sodium bicarbonate solution to remove any remaining acidic byproducts.
 - Wash the organic layer with brine.
 - Dry the organic layer over anhydrous sodium sulfate.
- Purification:
 - Filter off the drying agent.
 - Remove the solvent under reduced pressure using a rotary evaporator.
 - Purify the crude product by fractional distillation under reduced pressure to obtain pure **1-Bromo-2,2,5-trimethylhexane**.

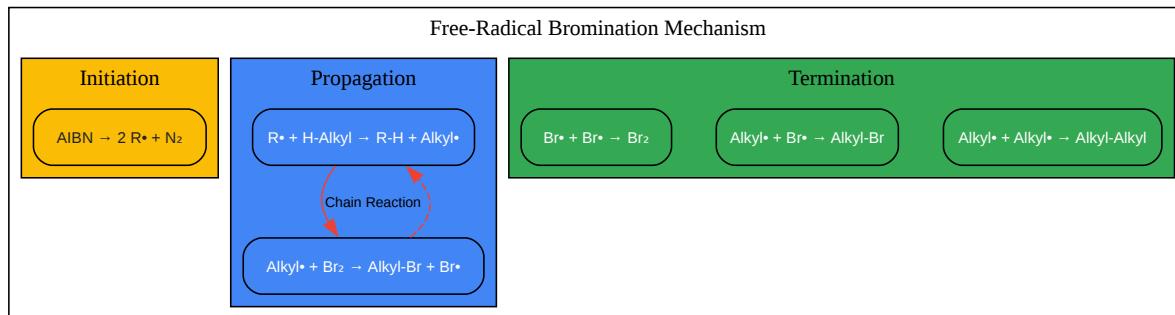


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Caption: Workflow for the synthesis of **1-Bromo-2,2,5-trimethylhexane**.

Mechanism of Free-Radical Bromination

The reaction proceeds via a classic free-radical chain mechanism involving three stages: initiation, propagation, and termination.



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Caption: Mechanism of free-radical bromination of an alkane.

Applications

Organic Synthesis

1-Bromo-2,2,5-trimethylhexane serves as a versatile intermediate in organic synthesis. The presence of the bromine atom allows for a variety of subsequent chemical transformations, including:

- Nucleophilic Substitution Reactions: The bromide is a good leaving group, facilitating reactions with nucleophiles to introduce a wide range of functional groups.
- Grignard Reagent Formation: Reaction with magnesium metal yields the corresponding Grignard reagent, a powerful carbon nucleophile used for forming new carbon-carbon bonds.
- Elimination Reactions: Treatment with a strong base can lead to the formation of an alkene, providing a route to other functionalized molecules.

Drug Development

While there are no specific drugs currently based on **1-Bromo-2,2,5-trimethylhexane**, the introduction of bromine into organic molecules is a known strategy in drug design. Bromine can

influence a molecule's pharmacokinetic and pharmacodynamic properties by:

- **Modulating Lipophilicity:** The bromo group can increase a molecule's lipophilicity, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
- **Forming Halogen Bonds:** Bromine atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets.
- **Serving as a Bioisostere:** The bromo group can act as a bioisostere for other functional groups, allowing for the fine-tuning of a drug candidate's properties.

Safety and Handling

Specific safety data for **1-Bromo-2,2,5-trimethylhexane** is limited. Therefore, it should be handled with the same precautions as other bromoalkanes. The following table summarizes the general hazards and safety precautions for similar compounds.

Table 3: General Safety Information for Bromoalkanes

Hazard	Precautionary Statement
Flammability	Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. [6] [7]
Skin Irritation	Causes skin irritation. Wear protective gloves and clothing. [6] [7]
Eye Irritation	Causes serious eye irritation. Wear eye and face protection. [6] [7]
Respiratory Irritation	May cause respiratory irritation. Use only outdoors or in a well-ventilated area. [6] [7]
Ingestion	Harmful if swallowed. Do not eat, drink, or smoke when using this product.

Handling:

- Handle in a well-ventilated area, preferably in a chemical fume hood.[8]
- Avoid contact with skin, eyes, and clothing.[8]
- Keep containers tightly closed when not in use.
- Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]

Disposal:

- Dispose of in accordance with local, state, and federal regulations for hazardous waste.[8]

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